molecular formula C10H14O B2401148 Dispiro[3.0.35.14]nonane-9-carbaldehyde CAS No. 2470441-14-4

Dispiro[3.0.35.14]nonane-9-carbaldehyde

Cat. No.: B2401148
CAS No.: 2470441-14-4
M. Wt: 150.221
InChI Key: AFZGBKDGFYEASC-UHFFFAOYSA-N
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Description

Dispiro[3.0.35.14]nonane-9-carbaldehyde is a complex organic compound characterized by its unique dispiro structure. This compound is notable for its intricate molecular architecture, which allows it to participate in a variety of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dispiro[303514]nonane-9-carbaldehyde typically involves multi-step organic reactionsSpecific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity .

Industrial Production Methods

Industrial production of Dispiro[3.0.35.14]nonane-9-carbaldehyde is less common due to its specialized applications. when produced on a larger scale, the process involves optimized reaction conditions to maximize efficiency and minimize waste. Advanced techniques such as continuous flow chemistry may be employed to enhance production rates.

Chemical Reactions Analysis

Types of Reactions

Dispiro[3.0.35.14]nonane-9-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized forms.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophiles employed .

Scientific Research Applications

Dispiro[3.0.35.14]nonane-9-carbaldehyde is valuable in scientific research due to its versatile reactivity and unique structure. Its applications include:

    Organic Synthesis: Used as a building block for synthesizing complex molecules.

    Drug Discovery: Investigated for potential pharmacological properties and as a precursor for drug candidates.

    Material Science: Explored for its potential in creating novel materials with unique properties.

Mechanism of Action

The mechanism by which Dispiro[3.0.35.14]nonane-9-carbaldehyde exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired outcomes in synthetic and biological applications. The exact pathways and targets depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dispiro[3.0.35.14]nonane-7-carbaldehyde: Similar in structure but with the carbaldehyde group at a different position.

    Dispiro[3.0.3.1]nonane-9-carbaldehyde: Another dispiro compound with a slightly different ring structure.

Uniqueness

Dispiro[3.0.35.14]nonane-9-carbaldehyde stands out due to its specific dispiro configuration and the position of the carbaldehyde group.

Properties

IUPAC Name

dispiro[3.0.35.14]nonane-9-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c11-7-8-9(3-1-4-9)10(8)5-2-6-10/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZGBKDGFYEASC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(C23CCC3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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